![molecular formula C8H9N3O3 B3049115 N-(3-methyl-5-nitropyridin-2-yl)acetamide CAS No. 194723-21-2](/img/structure/B3049115.png)
N-(3-methyl-5-nitropyridin-2-yl)acetamide
Overview
Description
“N-(3-methyl-5-nitropyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 194723-21-2 . It has a molecular weight of 195.18 and its IUPAC name is N-(3-methyl-5-nitro-2-pyridinyl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(3-methyl-5-nitropyridin-2-yl)acetamide” is C8H9N3O3 . The InChI code is 1S/C8H9N3O3/c1-5-3-7(11(13)14)4-9-8(5)10-6(2)12/h3-4H,1-2H3,(H,9,10,12) .Physical And Chemical Properties Analysis
“N-(3-methyl-5-nitropyridin-2-yl)acetamide” has a molecular weight of 195.18 .Scientific Research Applications
Chemical Properties
“N-(3-methyl-5-nitropyridin-2-yl)acetamide” has a CAS Number of 194723-21-2 and a molecular weight of 195.18 . It has a linear formula of C8H9N3O3 .
Synthesis
The synthesis of nitropyridines, including “N-(3-methyl-5-nitropyridin-2-yl)acetamide”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .
Cytotoxic Activity
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including “N-(3-methyl-5-nitropyridin-2-yl)acetamide”, have been synthesized and tested for their cytotoxicity against human cancer cell lines . The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which is similar to “N-(3-methyl-5-nitropyridin-2-yl)acetamide”, showed potential inhibitory activity against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Inhibition on Kinase p70S6Kβ
Although not directly related to “N-(3-methyl-5-nitropyridin-2-yl)acetamide”, a similar compound, inhibitor 1, showed significant activity on the kinase p70S6Kβ . This suggests that “N-(3-methyl-5-nitropyridin-2-yl)acetamide” might also have potential applications in kinase inhibition.
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-5-nitropyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-3-7(11(13)14)4-9-8(5)10-6(2)12/h3-4H,1-2H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBNJSUMJDNKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660459 | |
Record name | N-(3-Methyl-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-5-nitropyridin-2-yl)acetamide | |
CAS RN |
194723-21-2 | |
Record name | N-(3-Methyl-5-nitropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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